molecular formula C10H9N3O B1285252 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 139454-85-6

1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No. B1285252
M. Wt: 187.2 g/mol
InChI Key: ZDPCHGJCSNRESP-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the 1-position of the triazole ring and the carbaldehyde group at the 5-position make it a versatile intermediate for various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, 1-(Benzyloxy)-1,2,3-triazole, a related compound, can be prepared by selective benzylation of 1-hydroxy-1,2,3-triazole or by oxidative cyclization of 2-hydrazonoglyoxal O-benzyloxime. This compound can be further functionalized at the 5-position through directed lithiation and reaction with different electrophiles, followed by deprotection of the benzyl group to yield 5-substituted 1-hydroxy-1,2,3-triazoles . Similarly, N-unsubstituted 1,2,4-triazole-3-carbaldehydes can be prepared by acid hydrolysis of their acetals, indicating that the synthesis of triazole carbaldehydes is feasible through careful selection of starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of triazole derivatives can exhibit interesting features such as delocalization of π-electron density within the triazole ring, as indicated by bond distances in related compounds. For example, in the case of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the molecule adopts a curved shape with a distinct dihedral angle between the triazole and benzene rings, suggesting localization of π-electron density within the triazole ring . These structural characteristics are crucial for understanding the reactivity and interaction of the triazole ring in chemical reactions.

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, through cyclization of intermediate triazole-thiols . This demonstrates the potential of triazole carbaldehydes to engage in cyclization reactions to yield complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, π-π stacking, and other intermolecular interactions can lead to the formation of supramolecular chains and affect the compound's solubility, melting point, and stability. For example, supramolecular chains mediated by N–H···N hydrogen bonding or C–H···O and C–H···N interactions are found in the crystal structures of triazole derivatives, which can have implications for their crystalline properties and potential applications .

Scientific Research Applications

Molecular Rearrangements and Synthesis

1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde has been studied for its molecular rearrangements, which are influenced by the electronic properties of substituents. This compound is involved in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes, contributing to the study of organic synthesis and rearrangement mechanisms (L'abbé et al., 1990).

Triazole-Based Catalysts

Research has highlighted the application of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde in the design of palladacycles with indole cores. These compounds serve as catalysts for reactions like the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the compound's utility in catalytic processes (Singh et al., 2017).

Synthesis of Antimicrobial Agents

The compound has been used in synthesizing new series of triazolyl pyrazole derivatives, showcasing potential antimicrobial activities. This indicates its role in developing new pharmaceutical compounds with antimicrobial properties (Bhat et al., 2016).

Crystal Structures and Inhibition Agents

Studies on the crystal structures of related triazole compounds, including 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde derivatives, have contributed to understanding their potential as α-glycosidase inhibition agents. This research is crucial for drug design and understanding molecular interactions (Gonzaga et al., 2016).

Chemical Synthesis and Transformations

The compound's role extends to the preparation of N-unsubstituted triazoles and study of their chemical behavior, such as dimerization and spectral analysis. This research furthers our understanding of heterocyclic chemistry and compound synthesis (Browne, 1971).

Future Directions

The future research directions for 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antitubercular and antimicrobial activities , suggesting that it could serve as a lead compound for the development of new antimicrobial agents .

properties

IUPAC Name

3-benzyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCHGJCSNRESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde

CAS RN

139454-85-6
Record name 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Onoda, N Inoue, E Sumiyoshi, T Hayashi - ChemBioChem, 2020 - Wiley Online Library
Site‐specific modification of peptides and proteins is a key aspect of protein engineering. We developed a method for modification of the N terminus of proteins using 1H‐1,2,3‐triazole‐…
T Opsomer - 2020 - lirias.kuleuven.be
The 1, 2, 3-triazole ring is an important heterocycle which has found wide applications due to its interesting properties. Mainly due to the advent of the copper-catalyzed azide-alkyne …
Number of citations: 0 lirias.kuleuven.be

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